molecular formula C11H15LiN2O2S B1436398 Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate CAS No. 2059941-81-8

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1436398
CAS No.: 2059941-81-8
M. Wt: 246.3 g/mol
InChI Key: QGZUPNIXXXEFLF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is a chemical compound with a molecular weight of 24626This compound features a lithium ion coordinated with a thiazole ring and a pyrrolidine ring, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate typically involves the reaction of 3-ethylpyrrolidine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a lithium salt, such as lithium hydroxide or lithium carbonate, which facilitates the formation of the lithium ion complex. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The thiazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its molecular targets, leading to its observed effects .

Comparison with Similar Compounds

  • Lithium(1+) ion 2-[2-(3-methylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
  • Lithium(1+) ion 2-[2-(3-propylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
  • Lithium(1+) ion 2-[2-(3-butylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

Comparison: Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different binding affinities and selectivities for its molecular targets, leading to distinct pharmacological and chemical properties .

Properties

IUPAC Name

lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZUPNIXXXEFLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 3
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 4
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 6
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

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